N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine is a heterocyclic compound that features a thietane ring fused with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine typically involves the formation of the thietane ring followed by its fusion with the fluoropyrimidine moiety. One common method involves the reaction of 2,2-dimethylthiirane with appropriate nucleophiles to form the thietane ring. This intermediate is then reacted with 5-fluoropyrimidine-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced fluoropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The thietane ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene nucleus and exhibit similar bioactive properties.
Fluoropyrimidine derivatives: Compounds such as 5-fluorouracil share the fluoropyrimidine moiety and are used in cancer treatment.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine is unique due to the combination of the thietane ring and the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C9H12FN3S |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine |
InChI |
InChI=1S/C9H12FN3S/c1-9(2)7(5-14-9)13-8-11-3-6(10)4-12-8/h3-4,7H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
BUWXJMXLTVKGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=NC=C(C=N2)F)C |
Origin of Product |
United States |
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